molecular formula C7H12N2O2 B15244409 2-((4-Cyanobutyl)amino)acetic acid

2-((4-Cyanobutyl)amino)acetic acid

Cat. No.: B15244409
M. Wt: 156.18 g/mol
InChI Key: YHJSQPQDWWNLKJ-UHFFFAOYSA-N
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Description

2-((4-Cyanobutyl)amino)acetic acid is an organic compound that features both a cyano group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobutyl)amino)acetic acid can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-cyanobutylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is typically carried out in a solvent such as dimethylformamide at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobutyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-((4-Cyanobutyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Cyanobutyl)amino)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Cyanophenyl)amino)acetic acid: Similar structure but with a phenyl group instead of a butyl group.

    2-((4-Cyanobutyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-((4-Cyanobutyl)amino)acetic acid is unique due to its specific combination of a cyano group and an amino acid moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(4-cyanobutylamino)acetic acid

InChI

InChI=1S/C7H12N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-3,5-6H2,(H,10,11)

InChI Key

YHJSQPQDWWNLKJ-UHFFFAOYSA-N

Canonical SMILES

C(CCNCC(=O)O)CC#N

Origin of Product

United States

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